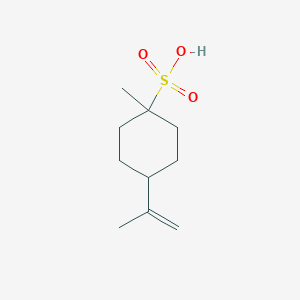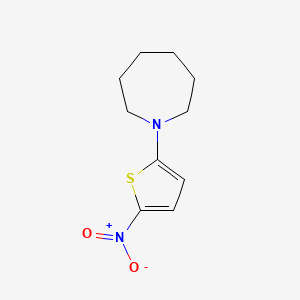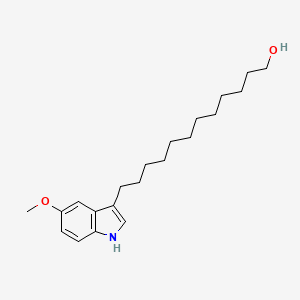
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a prop-1-en-2-yl group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through the hydrogenation of benzene or other aromatic compounds.
Introduction of the Methyl and Prop-1-en-2-yl Groups: These groups can be introduced through alkylation reactions. For example, the methyl group can be added using methyl iodide and a strong base, while the prop-1-en-2-yl group can be introduced using propene and a suitable catalyst.
Sulfonation: The final step involves the introduction of the sulfonic acid group through sulfonation. This can be achieved by reacting the compound with sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a catalyst or reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, which can influence the compound’s reactivity and biological activity. The cyclohexane ring and its substituents can also affect the compound’s overall conformation and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohexane: Lacks the sulfonic acid group, resulting in different chemical and biological properties.
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1,2-diol: Contains additional hydroxyl groups, which can alter its reactivity and solubility.
Limonene: A naturally occurring compound with a similar structure but different functional groups.
Uniqueness
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility in water and its ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
805184-60-5 |
|---|---|
Fórmula molecular |
C10H18O3S |
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
1-methyl-4-prop-1-en-2-ylcyclohexane-1-sulfonic acid |
InChI |
InChI=1S/C10H18O3S/c1-8(2)9-4-6-10(3,7-5-9)14(11,12)13/h9H,1,4-7H2,2-3H3,(H,11,12,13) |
Clave InChI |
CSFBNFNTRWHUIX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC(CC1)(C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12516993.png)
![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)






boranyl](/img/structure/B12517058.png)

![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
